molecular formula C27H19NO4 B13435512 [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate

Katalognummer: B13435512
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: BNGJESMNUIMTCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is an organic compound with the molecular formula C27H19NO4 It is known for its complex structure, which includes a cyano group, phenoxy groups, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate typically involves the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine (Et3N) in anhydrous ether (Et2O). The reaction is carried out at room temperature (20-25°C) with vigorous stirring for about an hour. The yield of the product is generally high, around 90-95% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate involves its interaction with specific molecular targets. For instance, as a PPARγ agonist, it binds to the PPARγ receptor, activating it and leading to the regulation of genes involved in glucose and lipid metabolism . This activation can result in improved insulin sensitivity and reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C27H19NO4

Molekulargewicht

421.4 g/mol

IUPAC-Name

[cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate

InChI

InChI=1S/C27H19NO4/c28-19-26(20-9-7-15-24(17-20)30-22-11-3-1-4-12-22)32-27(29)21-10-8-16-25(18-21)31-23-13-5-2-6-14-23/h1-18,26H

InChI-Schlüssel

BNGJESMNUIMTCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.